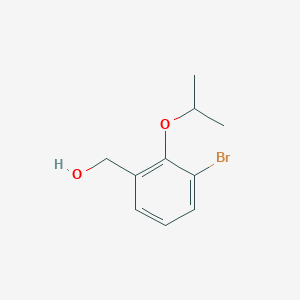
(3-Bromo-2-isopropoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromo-2-isopropoxyphenyl)methanol” is a chemical compound with the CAS Number: 1250782-97-8 . It has a molecular weight of 245.12 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with a bromo group at the 3rd position, an isopropoxy group at the 2nd position, and a methanol group attached to the phenyl ring.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wirkmechanismus
BIPm is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nucleophilic substitution reaction, which involves the replacement of an electron-rich species with an electron-poor species. This reaction is often used in the synthesis of other organic compounds.
Biochemical and Physiological Effects
BIPm has a variety of biochemical and physiological effects. It can be used to synthesize a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also act as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used as a reagent in the synthesis of pharmaceuticals, such as anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
BIPm has a number of advantages and limitations for laboratory experiments. The main advantage of BIPm is its versatility and reactivity. BIPm is highly reactive and can be used in a variety of different reactions. It is also a relatively inexpensive compound, making it a cost-effective option for laboratory experiments. The main limitation of BIPm is its toxicity. BIPm is a toxic compound and should be handled with care.
Zukünftige Richtungen
BIPm has a wide range of applications and potential uses. BIPm can be used in the synthesis of a variety of organic compounds, such as esters, amides, and aldehydes. BIPm can also be used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm can also be used as a catalyst in certain reactions, such as the hydrolysis of esters. BIPm can also be used in the synthesis of polymers and other materials. BIPm can also be used in the development of new drugs and drug delivery systems. BIPm can also be used in the development of new materials and technologies. Finally, BIPm can be used in the development of new analytical techniques.
Synthesemethoden
BIPm can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alcohol. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent. The Wittig reaction involves the reaction of an alkyl halide and a Wittig reagent. These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon.
Wissenschaftliche Forschungsanwendungen
BIPm is used in a variety of scientific research applications. It is used in the synthesis of other organic compounds, such as esters, amides, and aldehydes. BIPm is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs. BIPm is also used in the synthesis of polymers and other materials.
Safety and Hazards
The safety information for “(3-Bromo-2-isopropoxyphenyl)methanol” includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(3-bromo-2-propan-2-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRGUHBYXUHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


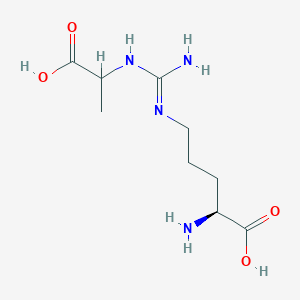
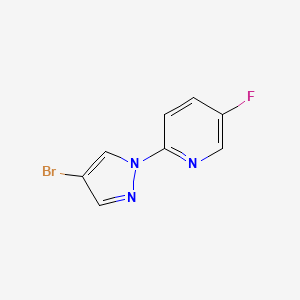
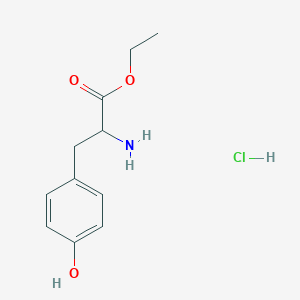


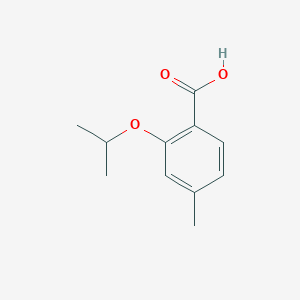

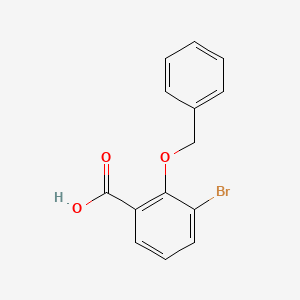
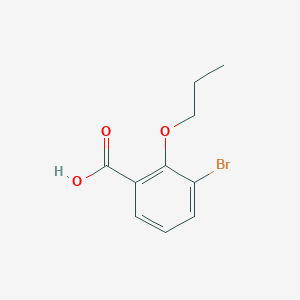


![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
